molecular formula C10H16N4O B1482928 1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2097978-12-4

1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1482928
CAS No.: 2097978-12-4
M. Wt: 208.26 g/mol
InChI Key: STVPHHRICXOKRC-UHFFFAOYSA-N
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Description

1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(1-ethylpyrrolidin-3-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-13-4-3-9(5-13)6-14-7-10(8-15)11-12-14/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVPHHRICXOKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the formation of a triazole ring through a click chemistry approach. The reaction conditions often utilize azides and alkynes under copper-catalyzed conditions to yield the desired product efficiently. Various synthetic pathways have been reported, emphasizing the versatility of triazole derivatives in drug design .

Anticancer Activity

Research indicates that 1H-1,2,3-triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole have shown potent inhibitory effects on cancer cell proliferation. A study reported IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin . The mechanism involves the inhibition of thymidylate synthase (TS), crucial for DNA synthesis .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively studied. Compounds related to 1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole have demonstrated efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. Some derivatives showed significant inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Enzyme Inhibition

Enzyme inhibition studies reveal that triazole-containing compounds can act as mixed-type inhibitors for various enzymes. For example, certain derivatives have shown strong binding affinities towards butyrylcholinesterase (BuChE), with IC50 values as low as 0.13 µM . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

Study Focus Findings
Study 1AnticancerIC50 values between 1.95–4.24 μM against cancer cell lines; superior to doxorubicin .
Study 2AntimicrobialEffective against E. coli and S. aureus; MICs comparable to antibiotics .
Study 3Enzyme InhibitionMixed-type inhibitor of BuChE with an IC50 of 0.13 µM; potential for Alzheimer's treatment .

The biological activity of this compound can be attributed to its structural features which allow for:

  • Thymidylate Synthase Inhibition : Disruption of DNA synthesis in cancer cells.
  • Antimicrobial Mechanism : Interference with bacterial cell wall synthesis or function.
  • Enzyme Interaction : Binding to active sites on enzymes like BuChE leading to altered enzyme activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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